3-(Difluoromethylsulfonyl)azetidine;hydrochloride
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Overview
Description
3-(Difluoromethylsulfonyl)azetidine;hydrochloride is a chemical compound with the molecular formula C4H8ClF2NO2S. It is a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen. The presence of difluoromethylsulfonyl and hydrochloride groups imparts unique chemical properties to this compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethylsulfonyl)azetidine;hydrochloride typically involves the reaction of azetidine with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethylsulfonyl)azetidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce sulfoxides, sulfones, or sulfides .
Scientific Research Applications
3-(Difluoromethylsulfonyl)azetidine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 3-(Difluoromethylsulfonyl)azetidine;hydrochloride involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The azetidine ring’s strain-driven reactivity also plays a crucial role in its interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethanesulfonylmethyl)azetidine hydrochloride
- 3,3-Difluoroazetidine hydrochloride
Uniqueness
3-(Difluoromethylsulfonyl)azetidine;hydrochloride is unique due to the presence of both difluoromethylsulfonyl and hydrochloride groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in various chemical reactions, making it valuable in specialized applications .
Properties
IUPAC Name |
3-(difluoromethylsulfonyl)azetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2S.ClH/c5-4(6)10(8,9)3-1-7-2-3;/h3-4,7H,1-2H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGZAGFGHJZJKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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